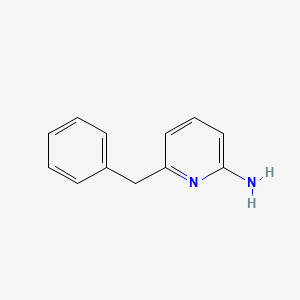

6-Benzylpyridin-2-amine

説明

Significance in Organic Chemistry and Heterocyclic Research

The pyridine (B92270) scaffold is a fundamental heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. numberanalytics.comopenaccessjournals.com The inclusion of an amino group at the 2-position, as seen in 2-aminopyridine (B139424) derivatives, renders these compounds valuable synthetic targets and key structural components in medicinally important molecules and organic materials. researchgate.net The 2-aminopyridine moiety can act as a bidentate ligand, coordinating with metal ions, which is a crucial aspect in the development of novel catalysts and materials. researchgate.net

The presence of the benzyl (B1604629) group in 6-benzylpyridin-2-amine introduces further structural diversity and potential for varied chemical interactions. This benzyl substituent can influence the compound's steric and electronic properties, which in turn can modulate its reactivity and biological activity. mdpi.com Researchers in organic synthesis utilize such substituted pyridines as building blocks for more complex molecular architectures. The amino group can be readily modified, and the pyridine ring can undergo various substitution reactions, making it a versatile platform for creating libraries of new compounds. smolecule.com

Historical Context of Related Pyridine Derivatives in Chemical Synthesis

The history of pyridine and its derivatives is rich, dating back to the 19th century when it was first isolated from coal tar. openaccessjournals.com A significant breakthrough in pyridine synthesis was achieved by the German chemist Arthur Rudolf Hantzsch in 1881, who developed a method for producing pyridine derivatives, although it was initially cumbersome and low-yielding. acs.orgatamanchemicals.comwikipedia.org Later, in 1924, the Russian chemist Aleksei Chichibabin developed a more efficient synthesis, which remains in use today. acs.orgatamanchemicals.com

The development of synthetic methods for 2-aminopyridine derivatives has been a continuous area of focus. These compounds have served as crucial precursors for a wide range of heterocyclic compounds. nih.gov The evolution of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, has significantly expanded the toolkit for synthesizing substituted pyridines, including those with benzyl groups. mdpi.comrsc.org For instance, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-amino-6-bromopyridine (B113427) and a benzylboronic acid derivative can be employed to synthesize this compound. mdpi.com

Overview of Research Trajectories for this compound

Current research involving this compound and its derivatives is primarily directed towards medicinal chemistry and the development of novel functional materials. The structural motif of 2-aminopyridine is found in numerous compounds with a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. ontosight.ainih.gov

One notable area of investigation is its use as a scaffold for the synthesis of kinase inhibitors. For example, derivatives of this compound have been synthesized and evaluated as inhibitors of Mitogen- and Stress-activated protein Kinase 1 (MSK1), a target relevant to inflammatory conditions like asthma. mdpi.com In these studies, the 6-benzyl group was found to be a critical structural feature influencing the compound's activity. mdpi.com

Furthermore, the ability of the 2-aminopyridine core to act as a ligand for metal ions has led to research into the development of metal-organic frameworks (MOFs) and coordination polymers. iucr.org These materials have potential applications in catalysis, gas storage, and sensing. The specific steric and electronic properties conferred by the benzyl group in this compound can be exploited to fine-tune the properties of these materials.

Synthetic methodologies continue to be refined for the efficient production of this compound and its analogs. Research has explored various synthetic routes, including the reaction of 6-chloropyridin-2-amine with benzylmagnesium bromide and the reduction of 6-benzylpyridin-2-nitro compounds. ontosight.ai The development of more efficient and scalable syntheses is crucial for facilitating further research into the applications of this versatile compound. mdpi.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H12N2 | ontosight.aiguidechem.com |

| Molecular Weight | 184.24 g/mol | ontosight.aiacmec.com.cn |

| CAS Number | 57963-09-4 | guidechem.comfluorochem.co.uk |

| Appearance | Colorless solid | ontosight.ai |

| pKa | 6.48±0.10 (Predicted) | guidechem.com |

| LogP | 2.4868 | fluorochem.co.uk |

Synthesis Methods for this compound

| Starting Material | Reagents | Reaction Type | Reference |

| 2-amino-6-bromopyridine | B-Benzyl-9-BBN, Pd(OAc)2, S-Phos | Suzuki-Miyaura cross-coupling | mdpi.com |

| 6-chloropyridin-2-amine | Benzylmagnesium bromide | Grignard reaction | ontosight.ai |

| 6-benzylpyridin-2-nitro compounds | - | Reduction | ontosight.ai |

特性

IUPAC Name |

6-benzylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-8-4-7-11(14-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYIQDPDESDLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90206695 | |

| Record name | 6-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57963-09-4 | |

| Record name | 6-(Phenylmethyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57963-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Benzylpyridin-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057963094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Benzylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90206695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-benzylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Benzylpyridin 2 Amine

Established Synthetic Pathways for 6-Benzylpyridin-2-amine

Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds in modern organic synthesis. researchgate.net The Suzuki-Miyaura coupling, in particular, has been effectively employed for the synthesis of this compound. This reaction typically involves the coupling of a pyridine (B92270) halide with an organoboron reagent. libretexts.orgorganic-chemistry.org

A specific method involves the reaction of 2-amino-6-bromopyridine (B113427) with a benzylboron reagent. mdpi.com A study adapted from Cee et al. describes the use of B-Benzyl-9-borabicyclononane (B-Bn-9-BBN) as the benzyl (B1604629) source. mdpi.com The reaction is facilitated by a palladium catalyst, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a suitable phosphine (B1218219) ligand like S-Phos and a base like potassium phosphate (B84403) (K₃PO₄). mdpi.com This approach is highly efficient, achieving a near-quantitative yield of the desired product. mdpi.com The general mechanism for Suzuki coupling involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Table 1: Example of Suzuki-Miyaura Reaction Conditions for this compound Synthesis mdpi.com

| Parameter | Condition |

| Pyridine Substrate | 2-Amino-6-bromopyridine |

| Boron Reagent | B-Benzyl-9-BBN (0.5 M in THF) |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | S-Phos |

| Base | Potassium Phosphate (K₃PO₄) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 100 °C |

| Yield | 99% |

Another established route to this compound is through the reduction of a Schiff base precursor. nih.gov This two-step method first involves the condensation of pyridin-2-amine with benzaldehyde (B42025) to form the Schiff base, (E)-N-benzylidenepyridin-2-amine. nih.gov

In the second step, this imine intermediate is reduced to the corresponding secondary amine. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction can be carried out in a solvent like 1,4-dioxane, with the addition of acetic acid. The mixture is heated to drive the reaction to completion. nih.gov Following the reduction, a standard aqueous workup and extraction with an organic solvent like chloroform (B151607) are used to isolate the crude this compound. nih.gov

Beyond the primary methods, other conventional strategies have been reported for the synthesis of this compound and its analogs. One such approach involves the reaction of a Grignard reagent with a substituted pyridine. For instance, 6-chloropyridin-2-amine can be reacted with benzylmagnesium bromide to form the target compound. ontosight.ai Another classical method is the reduction of a nitro-group precursor, such as a 6-benzylpyridin-2-nitro compound, to the corresponding amine. ontosight.ai Additionally, an efficient deoxygenation reaction using aqueous hydroiodic acid in acetic acid has been developed for synthesizing benzylpyridine derivatives from the corresponding benzylic alcohols. researchgate.net

Development of Green Chemistry Methodologies in this compound Synthesis

In recent years, the principles of green chemistry have been applied to the synthesis of pyridine derivatives to create more environmentally benign and sustainable processes. rasayanjournal.co.inrsc.org For the synthesis of this compound derivatives, a notable green advancement is the development of ligand-free Suzuki-Miyaura cross-coupling reactions conducted in water. mdpi.com

In one such example, the synthesis of a related compound, a 6-phenyl derivative, was achieved by reacting a bromoaryl precursor with phenylboronic acid using a palladium catalyst in water, with tetrabutylammonium (B224687) bromide (TBAB) acting as a phase transfer catalyst. mdpi.com This approach avoids the use of often toxic and expensive phosphine ligands and organic solvents, aligning with green chemistry goals by reducing waste and improving safety. mdpi.com Such methods are not only eco-friendly but can also offer financial benefits and simplified purification procedures. rasayanjournal.co.in

Synthesis of Substituted this compound Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives, which is crucial for fields like medicinal chemistry. ontosight.ai

The introduction of functional groups and diversification of the this compound structure can be achieved by modifying the starting materials used in the established synthetic pathways. mdpi.comontosight.ai

Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose. thieme-connect.dersc.org By choosing appropriately substituted benzylboronic acids or substituted 2-amino-6-halopyridines, a diverse library of derivatives can be generated. For example, using a substituted phenylboronic acid in a Suzuki-Miyaura reaction can introduce various functionalities onto the benzyl ring of the final product. mdpi.com Similarly, starting with different 2-aminopyridines allows for modification of the pyridine ring. rsc.orgrsc.org

Transition metal-catalyzed reactions enable the formation of C-C, C-N, and C-O bonds, allowing for the introduction of aryl, alkyl, amine, and alkoxy groups. researchgate.netnih.gov For instance, Buchwald-Hartwig amination could be used to introduce substituted amino groups at the 6-position of the pyridine ring by coupling an amine with 6-bromopyridin-2-amine before or after the introduction of the benzyl group. mdpi.com

Table 2: Strategies for Synthesizing Substituted this compound Derivatives

| Target Derivative Type | Synthetic Strategy | Example Starting Materials | Key Reaction |

| Benzyl Ring Substitution | Use of a substituted benzylboron reagent | 2-Amino-6-bromopyridine + (4-fluorobenzyl)boronic acid | Suzuki-Miyaura Coupling |

| Pyridine Ring Substitution | Use of a substituted 2-amino-6-halopyridine | 2-Amino-5-methyl-6-bromopyridine + B-Bn-9-BBN | Suzuki-Miyaura Coupling |

| Amino Group Derivatization | N-alkylation or N-arylation of the 2-amino group | This compound + Alkyl halide | Nucleophilic Substitution |

| Introduction of other groups | Sequential cross-coupling on a dihalopyridine | 2-Amino-5-bromo-6-chloropyridine + Benzyl Grignard, then another coupling partner | Grignard/Suzuki Coupling |

Stereoselective Synthesis Approaches

The creation of a chiral center at the benzylic carbon of this compound presents a significant synthetic challenge. While direct asymmetric synthesis of this specific compound is not extensively documented, established methodologies for the stereoselective synthesis of chiral amines offer plausible routes. These approaches often rely on the use of chiral auxiliaries to control the stereochemical outcome of the reaction.

One potential strategy involves the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide. This method typically proceeds through the condensation of the chiral sulfinamide with a ketone or aldehyde to form a chiral sulfinylimine. Subsequent addition of a Grignard reagent or other organometallic species to the imine occurs in a highly diastereoselective manner. The auxiliary can then be cleaved under acidic conditions to yield the desired chiral amine. In the context of this compound, this could involve the reaction of a suitable organometallic pyridine derivative with a chiral N-sulfinylimine of benzaldehyde, or the reaction of a benzyl Grignard reagent with a chiral N-sulfinylimine derived from a 6-formyl-2-aminopyridine precursor.

Another established approach utilizes chiral oxazolidinone auxiliaries. These are typically employed in stereoselective alkylation or acylation reactions. For the synthesis of a chiral benzylpyridine derivative, an N-acyloxazolidinone bearing the pyridine moiety could be subjected to a stereoselective aldol (B89426) reaction, followed by further transformations to install the benzyl group and reveal the amine functionality.

Enzymatic resolutions and asymmetric hydrogenations of a corresponding imine precursor represent other potential avenues for the enantioselective synthesis of this compound. ω-Transaminases, for instance, have been successfully used in the asymmetric synthesis of various chiral amines.

While these general methods provide a conceptual framework, the specific application and optimization for the synthesis of enantiomerically pure this compound would require dedicated research to determine yields and diastereomeric or enantiomeric excesses.

Role of this compound as a Synthetic Intermediate in Complex Molecule Construction

This compound serves as a valuable building block in the synthesis of more elaborate and often biologically active molecules, particularly fused heterocyclic systems. Its utility stems from the reactive amino and benzyl groups, which can participate in a variety of chemical transformations.

A significant application of this compound is in the synthesis of imidazo[1,2-a]pyridines, a class of compounds known for a wide range of biological activities. One notable method involves a zinc(II)-stabilized radical-ligand enabled tandem cyclization. In this process, the N-benzylpyridin-2-amine undergoes a radical-type C(sp³)–H functionalization at the benzylic position. This is followed by the addition to a terminal alkyne and subsequent cyclization through an intramolecular nucleophilic attack by the pyridine nitrogen, yielding the fused imidazo[1,2-a]pyridine (B132010) scaffold. researchgate.net This strategy provides a direct route to these complex heterocycles under relatively mild conditions.

Furthermore, this compound is a key precursor for the synthesis of 2-guanidinopyridine derivatives. For instance, it can be subjected to guanylation followed by deprotection to yield 6-benzyl-2-guanidinopyridine. These guanidine-containing molecules are of interest in medicinal chemistry due to their potential as enzyme inhibitors.

The amino group of this compound can also be a handle for multicomponent reactions. The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide, can be employed to construct complex imidazo[1,2-a]pyridine derivatives. nih.gov While the direct use of this compound in this specific published example is not detailed, its structural motif fits the substrate scope of the reaction.

The versatility of this compound as a synthetic intermediate is highlighted by its ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, leading to the construction of diverse and complex molecular frameworks.

| Reaction Type | Reactants | Product | Key Features | Reference |

| Tandem Cyclization | This compound, Terminal Alkyne | Imidazo[1,2-a]pyridine | Zn(II)-stabilized radical-ligand, C(sp³)–H functionalization | researchgate.net |

| Guanylation | This compound | 6-Benzyl-2-guanidinopyridine | Synthesis of guanidine-containing compounds | |

| Multicomponent Reaction (Potential) | This compound, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridine derivative | Groebke-Blackburn-Bienaymé (GBB) reaction for rapid complexity generation | nih.gov |

Reaction Mechanisms and Chemical Transformations Involving 6 Benzylpyridin 2 Amine

Mechanistic Investigations of C-H Activation Pathways

The activation of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, and 6-benzylpyridin-2-amine presents multiple sites for such functionalization. The pyridine (B92270) ring can direct the activation of its own C(sp2)-H bonds, while the benzyl (B1604629) group offers benzylic C(sp3)-H bonds for transformation.

In reactions involving this compound derivatives, radical-ligand assisted tandem cyclization can lead to the formation of complex heterocyclic structures. These mechanisms are often initiated by the formation of a radical species, which then participates in a cascade of cyclization events. The amino group and the pyridine nitrogen can act as coordinating sites for a metal catalyst, which facilitates the radical generation and subsequent cyclization. The process can be envisioned to start with the formation of a radical on the benzylic carbon, followed by an intramolecular attack on the pyridine ring or a coupled substrate, leading to the construction of new ring systems.

The nitrogen atom of the pyridine ring in this compound can act as a directing group in transition-metal-catalyzed C-H activation reactions. rsc.orgnih.gov This process typically involves the coordination of the pyridine nitrogen to a metal center, which then facilitates the cleavage of a C-H bond at the ortho-position (C-3) of the pyridine ring. rsc.org This directed activation allows for the regioselective introduction of various functional groups. The general mechanism involves the formation of a cyclometalated intermediate, where the metal is bonded to both the nitrogen and the carbon of the pyridine ring. This intermediate can then react with a variety of coupling partners to form new C-C or C-heteroatom bonds.

Table 1: Mechanistic Steps in Pyridine-Directed C(sp2)-H Activation

| Step | Description |

| 1. Coordination | The pyridine nitrogen coordinates to the metal catalyst. |

| 2. C-H Activation | The metal center facilitates the cleavage of the ortho-C-H bond, forming a cyclometalated intermediate. |

| 3. Reaction with Coupling Partner | The organometallic intermediate reacts with a second substrate. |

| 4. Reductive Elimination/Product Release | The product is released, and the catalyst is regenerated. |

This directed approach has been successfully employed for the synthesis of various substituted pyridines. mdpi.comorganic-chemistry.org

The benzylic C(sp3)-H bonds in this compound are susceptible to functionalization through various mechanisms, including radical pathways and organometallic C-H insertion. acs.org Palladium-catalyzed reactions, for instance, have been shown to selectively arylate the benzylic carbon of related 2-alkyl substituted N-iminopyridinium ylides. acs.org This transformation is believed to proceed through the formation of a five-membered palladacycle intermediate involving the ylide nitrogen. acs.org The relative acidity of the benzylic protons and the kinetic favorability of forming this cyclic intermediate contribute to the selectivity of the reaction. acs.org

Nucleophilic Addition and Intramolecular Cyclization Processes

The presence of the nucleophilic amino group and the electrophilic centers in the pyridine ring allows for various nucleophilic addition and intramolecular cyclization reactions. For instance, palladium-catalyzed intramolecular cyclization of similar diene systems can lead to the formation of fused ring structures. divyarasayan.org In the context of this compound, intramolecular cyclization could be envisioned to occur between the amino group and the benzyl moiety, potentially leading to the formation of fused heterocyclic systems like indenoisoquinolinones, particularly after an initial C-H activation step. researchgate.netorganic-chemistry.org Such cascade reactions often involve an initial metal-catalyzed C-H activation followed by cyclization. organic-chemistry.orgdivyarasayan.org

Redox Chemistry and Electron Transfer Mechanisms in this compound Systems

The redox behavior of this compound is influenced by both the pyridine and aminobenzyl components. Pyridine derivatives can undergo redox processes, and the presence of electron-donating or electron-withdrawing substituents can significantly alter their redox potentials. mdpi.com The amino group, being electron-donating, would be expected to lower the reduction potential of the pyridine ring.

Electron transfer processes are fundamental to the reactivity of many organic molecules. In systems containing aminopyridine moieties, photoinitiated intermolecular electron-proton transfer reactions have been observed in dimers. acs.org Such processes can lead to the formation of charge-transfer complexes. researchgate.net For this compound, it is plausible that it can act as an electron donor in the presence of suitable acceptors, leading to the formation of radical cations and initiating subsequent chemical transformations. researchgate.netnih.gov The study of charge-transfer complexes of 2-aminopyridine (B139424) with various π-acceptors has shown that the nature of the acceptor influences the stoichiometry and stability of the resulting complexes. researchgate.net

Fragmentation Pathways under Ionization Conditions (e.g., Electrospray Ionization Mass Spectrometry)

Under electrospray ionization mass spectrometry (ESI-MS) conditions, the fragmentation of protonated this compound would be expected to follow pathways characteristic of benzylpyridinium ions. A primary fragmentation route for such ions is the cleavage of the C-N bond connecting the benzyl group and the pyridine ring, leading to the formation of a stable tropylium (B1234903) ion (m/z 91) and a 2-aminopyridine radical cation, or a benzyl radical and a protonated 2-aminopyridine. The specific fragmentation pattern can be influenced by the collision energy and the specific substitution on the aromatic rings. Theoretical and experimental studies on substituted benzylpyridinium ions have shown that rearrangement processes can also occur under soft ionization conditions, leading to the formation of substituted tropylium ions.

Table 2: Common Fragmentation Pathways of Protonated Benzylpyridine Derivatives in ESI-MS

| Fragmentation Pathway | Key Fragment Ions | Description |

| Benzylic C-N Cleavage | Tropylium ion (m/z 91), Protonated aminopyridine | The most common pathway involving the cleavage of the bond between the benzylic carbon and the pyridine nitrogen. |

| Loss of Ammonia (B1221849) | [M+H-NH3]+ | Loss of the amino group as ammonia from the protonated molecule. |

| Ring Fragmentation | Various smaller fragments | Fragmentation of the pyridine or benzene (B151609) ring at higher collision energies. |

Catalytic Cycles in Transition Metal-Mediated Transformations

The unique structural framework of N-aryl-2-aminopyridines, including this compound, makes them highly effective substrates in a variety of transition metal-catalyzed reactions. The presence of the pyridyl nitrogen atom serves as an efficient directing group, enabling the formation of stable metallacycle intermediates through C-H bond activation. researchgate.netrsc.org This characteristic has been extensively utilized in constructing diverse N-heterocyclic compounds through atom-economical cross-coupling strategies. researchgate.netrsc.org Catalytic cycles involving metals such as palladium, rhodium, and ruthenium are pivotal in these transformations. researchgate.netrsc.org

A common mechanistic pathway in these reactions begins with the coordination of the transition metal to the nitrogen atom of the pyridine ring. This chelation assistance facilitates the activation and cleavage of a C-H bond, typically on the ortho-position of the N-aryl group, leading to the formation of a five- or six-membered metallacycle intermediate. rsc.orgrsc.org This key step is often a concerted metalation-deprotonation (CMD) process. rsc.org Once the metallacycle is formed, it can undergo various transformations, including migratory insertion of coupling partners like alkynes, alkenes, or carbon monoxide, followed by reductive elimination to yield the final product and regenerate the active catalyst. rsc.orgwikipedia.org

Palladium-Catalyzed Cycles

Palladium catalysts are widely employed for the functionalization of N-aryl-2-aminopyridines. rsc.org These reactions often proceed through a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle.

One representative catalytic cycle is the palladium(II)-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes. researchgate.net The cycle is initiated by the chelation of the Pd(II) catalyst to the substrate, followed by C-H activation to form a palladacycle intermediate. rsc.org This intermediate then undergoes coordination and migratory insertion of an alkyne into the Pd-C bond. Subsequent reductive elimination affords the annulated product and a Pd(0) species. The active Pd(II) catalyst is regenerated by an oxidant present in the reaction mixture. researchgate.net

Another significant transformation is the palladium-catalyzed carbonylative cyclization. In a process utilizing Mo(CO)₆ as a solid carbon monoxide source, the catalytic cycle involves the insertion of a Pd(II) species into the aromatic C-H bond, guided by the pyridyl group. rsc.org This is followed by coordination and insertion of an alkene (e.g., norbornene) and then coordination and insertion of CO. The final step is a reductive elimination that releases the complex organic product. rsc.orgrsc.org

| Catalyst System | Coupling Partners | Transformation | Key Mechanistic Steps | Ref. |

| Pd(OAc)₂ / Oxidant | Internal Alkynes | Annulation to form N-pyridoindoles | C-H Activation, Alkyne Insertion, Reductive Elimination, Re-oxidation of Pd(0) | researchgate.net, rsc.org |

| Pd(OAc)₂ / Mo(CO)₆ | Norbornene | Carbonylative C-H Activation | C-H Activation, Alkene Insertion, CO Insertion, Reductive Elimination | rsc.org, rsc.org |

| Pd(OAc)₂ / AgOAc / BQ | Potassium Aryltrifluoroborates | Cross-coupling | C-H Activation, Transmetalation, Reductive Elimination | rsc.org |

Table 1: Examples of Palladium-Catalyzed Transformations Involving N-Aryl-2-Aminopyridines.

Rhodium-Catalyzed Cycles

Rhodium(III) catalysts are also effective for C-H activation and annulation reactions of N-aryl-2-aminopyridines. A typical catalytic cycle begins with the pyridine-directed insertion of Rh(III) into the ortho-C(sp²)–H bond of the N-aryl group, forming a six-membered rhodacycle intermediate. rsc.org This intermediate then reacts with a coupling partner, such as an alkyne or an acrylate. rsc.org For instance, the insertion of propenal into the rhodacycle leads to a new intermediate that, after protonation and intramolecular nucleophilic addition, forms a tetrahydroquinoline derivative. The final product is released through a ligand exchange and β-hydride elimination, regenerating the active rhodium species. rsc.org

| Catalyst System | Coupling Partners | Product Type | Key Mechanistic Steps | Ref. |

| [CpRhCl₂]₂ / AgSbF₆ | Propenal | Tetrahydroquinolines | C-H Activation, Alkene Insertion, Protonation, Nucleophilic Addition, β-Hydride Elimination | rsc.org |

| [CpRhCl₂]₂ / CsOAc | Alkynes, Acrylates | C-Annulation Products | C-H Activation, Alkyne/Acrylate Insertion, Reductive Elimination | rsc.org |

Table 2: Rhodium(III)-Catalyzed C-Annulation of N-Aryl-2-Aminopyridines.

These catalytic cycles highlight the synthetic versatility of this compound and related N-aryl-2-aminopyridines. The directing-group ability of the pyridyl moiety is crucial for the efficiency and regioselectivity of these transition metal-mediated C-H functionalization reactions, providing powerful pathways for the synthesis of complex nitrogen-containing heterocyclic molecules. rsc.org

Advanced Spectroscopic Characterization Techniques for 6 Benzylpyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. ipb.pt For 6-Benzylpyridin-2-amine, ¹H and ¹³C NMR are fundamental in confirming the arrangement of atoms and the electronic environment of the pyridine (B92270) and benzyl (B1604629) moieties.

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl group, the pyridine ring, and the amine group. The chemical shifts (δ) are influenced by the electronic effects of the aromatic systems and the nitrogen atoms.

Aromatic Protons: The protons on the pyridine and benzyl rings typically resonate in the downfield region, approximately between δ 6.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. rsc.org The specific coupling patterns (e.g., doublet, triplet, multiplet) would allow for the assignment of protons at each position of the rings.

Methylene (B1212753) Protons (-CH₂-): The two protons of the benzylic methylene bridge are expected to appear as a singlet at around δ 4.1-4.3 ppm. chemicalbook.com Their position is shifted downfield due to the proximity of the two aromatic rings.

Amine Protons (-NH₂): The amine protons typically appear as a broad singlet. hw.ac.uk Its chemical shift is variable (δ 0.5-5.0 ppm) and highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. hw.ac.ukpdx.edu

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Pyridine-H | ~ 6.5 - 8.2 | d, t |

| Benzyl-H (Aromatic) | ~ 7.2 - 7.4 | m |

| Benzyl-CH₂ | ~ 4.1 - 4.3 | s |

| Amine-NH₂ | Variable (~ 0.5 - 5.0) | br s |

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

Aromatic Carbons: The carbons of the pyridine and benzyl rings are expected to resonate in the range of δ 105-160 ppm. rsc.org The carbon atom attached to the nitrogen in the pyridine ring (C2 and C6) would appear most downfield due to the strong deshielding effect of the nitrogen atom.

Methylene Carbon (-CH₂-): The benzylic carbon is anticipated to have a chemical shift in the range of δ 40-50 ppm. libretexts.org

For complex derivatives, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are invaluable for correlating proton signals with their directly attached carbon atoms, facilitating unambiguous assignments. ipb.pt

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-N (C2) | ~ 155 - 160 |

| Pyridine C-C (C6) | ~ 157 - 159 |

| Pyridine/Benzyl Aromatic C-H | ~ 105 - 150 |

| Benzyl-CH₂ | ~ 40 - 50 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analyses

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups. nih.gov The spectra of this compound are characterized by vibrations of the amino group, the aromatic rings, and the methylene bridge.

N-H Vibrations: As a primary aromatic amine, this compound is expected to show two N-H stretching bands in the 3300–3550 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. core.ac.ukorgchemboulder.com An N-H scissoring (bending) vibration is typically observed around 1600–1650 cm⁻¹. wpmucdn.com A broad N-H wagging band may also be present in the 665–910 cm⁻¹ region. orgchemboulder.com

C-N Stretching: The stretching vibration of the aromatic carbon to the amine nitrogen (Ar-NH₂) bond typically appears in the 1250–1335 cm⁻¹ range. orgchemboulder.com

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. core.ac.uk Ring stretching vibrations for both the pyridine and benzene (B151609) rings occur in the 1400–1600 cm⁻¹ region.

Hydrogen Bonding Effects: In the solid state or in concentrated solutions, intermolecular hydrogen bonding involving the -NH₂ group can cause a red-shift (shift to lower wavenumber) and broadening of the N-H stretching bands. acs.orgmdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Asymmetric Stretch | ~ 3500 - 3550 | FT-IR, Raman |

| N-H Symmetric Stretch | ~ 3300 - 3450 | FT-IR, Raman |

| Aromatic C-H Stretch | ~ 3000 - 3100 | FT-IR, Raman |

| N-H Scissoring (Bend) | ~ 1600 - 1650 | FT-IR, Raman |

| Aromatic C=C Ring Stretch | ~ 1400 - 1600 | FT-IR, Raman |

| C-N Stretch | ~ 1250 - 1335 | FT-IR, Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by transitions associated with its aromatic systems.

The absorption spectrum is expected to show intense bands in the UV region, typically between 200 and 400 nm. scispace.com These absorptions are primarily due to π → π* transitions within the conjugated systems of the pyridine and benzene rings. scielo.org.zaresearchgate.net A weaker, longer-wavelength absorption corresponding to an n → π* transition, involving the non-bonding electrons on the nitrogen atoms, may also be observed. libretexts.org The exact position and intensity of these bands can be influenced by the solvent polarity. Some aminopyridine derivatives are known to exhibit fluorescence, emitting light at a longer wavelength than they absorb. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₂H₁₂N₂), the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) of 184. In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular weight. miamioh.eduyoutube.com

A key fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic C-C bond. This process leads to the formation of a benzyl cation, which often rearranges to the highly stable, aromatic tropylium (B1234903) ion (C₇H₇⁺), producing a characteristic and often intense base peak at m/z 91. nih.govyoutube.comchemconnections.org Other significant fragments could arise from the loss of the amino group (-NH₂) or cleavage within the pyridine ring. Alpha-cleavage, common for amines, involves the breaking of a C-C bond adjacent to the nitrogen atom, which can also contribute to the fragmentation pattern. libretexts.org

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 184 | [C₁₂H₁₂N₂]⁺• | Molecular Ion (M⁺•) |

| 183 | [M-H]⁺ | Loss of a hydrogen radical |

| 93 | [C₅H₅N-NH₂]⁺• | Cleavage of benzyl-pyridine bond |

| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of tropylium ion |

X-ray Diffraction Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and details of intermolecular interactions. While a specific structure for this compound is not widely reported, analysis of closely related compounds, such as 2-aminopyridine (B139424) derivatives, provides significant insight into its likely solid-state behavior.

Crystal structures of aminopyridines are typically dominated by strong intermolecular N-H···N hydrogen bonds. nih.govmdpi.com It is common for the amino group of one molecule to act as a hydrogen-bond donor to the pyridine ring nitrogen of a neighboring molecule. acs.org This interaction frequently leads to the formation of centrosymmetric dimers with a characteristic R²₂(8) graph-set motif. nih.goviucr.org The packing can be further stabilized by weaker interactions such as C-H···π and π-π stacking between the aromatic rings. iucr.org The dihedral angle between the pyridine and benzyl rings is another important structural parameter determined by this technique.

| Compound | Crystal System | Space Group | Key Intermolecular Interaction |

|---|---|---|---|

| N′-aminopyridine-2-carboximidamide | Monoclinic | P2₁/c | N-H···N hydrogen-bonded network nih.gov |

| 2-amino-6-bromopyridinium tetrafluorobenzoate | Monoclinic | P2₁/c | N-H···O and π-stacking iucr.org |

| 2-aminopyridine dimer | - | - | Cyclic dimer with two N-H···N bonds acs.org |

Thermal Analysis Methodologies: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal analysis techniques are crucial for determining the thermal stability and decomposition pathways of this compound derivatives. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference material, providing information about exothermic and endothermic processes.

Thermogravimetric Analysis (TGA)

The thermal decomposition of metal complexes of ligands similar to this compound, such as other aminopyridine derivatives, typically occurs in distinct steps. researchgate.net TGA studies on these complexes are generally conducted under an inert nitrogen atmosphere to prevent oxidation.

A hypothetical TGA study of a hydrated metal complex of a Schiff base derived from this compound might reveal a multi-stage decomposition pattern. The initial weight loss, typically occurring between 50 and 150°C, is attributed to the removal of lattice and coordinated water molecules. researchgate.net Subsequent decomposition stages at higher temperatures correspond to the breakdown of the organic ligand, with the final residue often being the metal oxide. researchgate.netresearchgate.net

The thermal stability of these complexes is influenced by the nature of the metal ion and the coordination environment. For instance, studies on related Schiff base complexes have shown that the thermal stability can vary, with some complexes being stable up to 250°C. ias.ac.in

Illustrative TGA Data for a Hypothetical Metal Complex of a this compound Derivative:

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Assignment |

| 1 | 80 - 120 | 5.0 | Loss of lattice water molecules |

| 2 | 150 - 250 | 10.0 | Loss of coordinated water molecules |

| 3 | 280 - 450 | 45.0 | Decomposition of the organic ligand moiety |

| 4 | > 450 | 20.0 | Further decomposition to metal oxide |

This table is illustrative and based on typical data for similar aminopyridine complexes.

Differential Thermal Analysis (DTA)

DTA curves provide complementary information to TGA data. Endothermic peaks in a DTA curve correspond to processes such as dehydration and melting, while exothermic peaks indicate processes like crystallization and decomposition. For metal complexes of aminopyridine derivatives, the DTA thermograms often show endothermic peaks in the lower temperature range, corresponding to the loss of water molecules. mdpi.com At higher temperatures, exothermic peaks may be observed, indicating the decomposition of the organic ligand. researchgate.net

Other Advanced Spectroscopic and Analytical Methods

Beyond thermal analysis, other spectroscopic and analytical methods provide deeper insights into the electronic structure and solution behavior of this compound derivatives.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic species, such as copper(II) complexes. The ESR spectra of Cu(II) complexes provide valuable information about the coordination environment and the nature of the metal-ligand bonding. mdpi.com

For Cu(II) complexes of nitrogen-containing ligands like this compound, the ESR spectra are typically recorded for powdered samples at room temperature and in a frozen solution (e.g., in DMSO at 77 K). The spectra are characterized by g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥). The trend g|| > g⊥ > 2.0023 is generally indicative of an unpaired electron residing in the dx2-y2 orbital of the Cu(II) ion, which is characteristic of a square-planar or tetragonally distorted octahedral geometry. researchgate.netnih.gov

The G-factor, calculated as G = (g|| - 2.0023) / (g⊥ - 2.0023), can provide information about the exchange interaction between copper centers. A G-value greater than 4 suggests that there is no significant exchange interaction between the metal centers in the solid state. researchgate.net

Representative ESR Spectral Parameters for a Hypothetical Cu(II) Complex of a this compound Derivative:

| Parameter | Solid State (300 K) | Frozen DMSO (77 K) |

| g | ||

| g⊥ | 2.06 | 2.07 |

| A | (x 10⁻⁴ cm⁻¹) | |

| A⊥ (x 10⁻⁴ cm⁻¹) | 40 | 45 |

| G | 4.17 | 4.14 |

This table contains representative data based on typical values for similar Cu(II) complexes.

Molar Conductance Measurements

Molar conductance measurements are used to determine whether a metal complex is an electrolyte or a non-electrolyte in a particular solvent. The measurements are typically carried out in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at a concentration of approximately 10⁻³ M.

The molar conductivity values for complexes of aminopyridine derivatives can vary significantly depending on the nature of the complex. Low molar conductance values, typically in the range of 5-20 Ω⁻¹cm²mol⁻¹, suggest that the complex is a non-electrolyte, indicating that the anions are coordinated to the metal ion. researchgate.netresearchgate.net Conversely, higher molar conductance values indicate that the complex is an electrolyte, with the anions residing outside the coordination sphere. For 1:1 electrolytes, the expected range is generally higher.

Computational and Theoretical Chemistry Investigations of 6 Benzylpyridin 2 Amine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in predicting molecular geometries, orbital energies, spectroscopic signatures, and thermodynamic properties.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 6-benzylpyridin-2-amine, this involves finding the bond lengths, bond angles, and dihedral angles that result in the global energy minimum.

Experimental validation for the molecule's conformation comes from single-crystal X-ray diffraction studies. These studies reveal that in the solid state, the benzyl (B1604629) and pyridyl rings of this compound are not coplanar. Two independent crystallographic reports found the dihedral angle between the mean planes of the benzyl and pyridine (B92270) rings to be 67.2 (1)° and 67.63 (8)°, respectively. This twisted conformation is a key structural feature, influencing the molecule's packing and intermolecular interactions. While specific DFT-optimized geometric parameters for this compound are not extensively reported in the reviewed literature, such calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to provide theoretical values for comparison with experimental X-ray data.

| Parameter | Value (Source 1) | Value (Source 2) |

|---|---|---|

| Formula | C₁₂H₁₂N₂ | C₁₂H₁₂N₂ |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| Dihedral Angle (Benzyl-Pyridine) | 67.2 (1)° | 67.63 (8)° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more reactive and polarizable, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are a standard method for computing these orbital energies and the resulting energy gap. Although specific HOMO-LUMO energy values for this compound have not been reported in the surveyed literature, this type of analysis would be crucial for understanding its reactivity in potential chemical transformations.

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. While computationally predicted NMR data for this compound is not available in the literature, experimental ¹H NMR data has been reported. These experimental values serve as a benchmark for any future computational studies.

| Proton Assignment | Chemical Shift (ppm) in CDCl₃ | Reference |

|---|---|---|

| Pyridine-H (α to N) | ~8.04 - 8.11 | |

| Aromatic-H (Benzyl and Pyridine) | ~7.16 - 7.46 | |

| Pyridine-H | ~6.53 - 6.58 | |

| Pyridine-H (α to NH) | ~6.31 - 6.37 | |

| NH (Amine) | ~4.87 - 5.18 (broad) | |

| CH₂ (Methylene) | ~4.44 - 4.47 |

IR Spectroscopy: Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption bands in an Infrared (IR) spectrum. This helps in the assignment of experimental bands to specific molecular motions, such as N-H stretching, C-N stretching, and aromatic ring vibrations. Experimental IR data for a derivative of this compound shows a characteristic broad N-H stretch around 3120 cm⁻¹. A computational study on a reaction involving this compound also utilized DFT and IR analysis to probe the mechanism, confirming the utility of this approach.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Visible absorption spectra. This method calculates the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. Such calculations would elucidate the electronic transitions responsible for the molecule's UV-Vis absorption profile.

DFT can be employed to calculate key thermochemical parameters, such as enthalpy, entropy, and Gibbs free energy, which are vital for understanding the stability of a molecule and the thermodynamics of chemical reactions. These calculations provide insight into whether a reaction is favorable and what the equilibrium distribution of products and reactants will be.

Furthermore, DFT is used to map out reaction energy profiles by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction barriers, providing a detailed understanding of the reaction mechanism and kinetics. While specific thermochemical data and reaction profiles for this compound are not detailed in the available literature, these computational methods were applied to investigate its synthesis mechanism via a borrowing hydrogen strategy, highlighting their importance in mechanistic elucidation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, dynamic behavior, and interactions with surrounding molecules, such as solvents or other solutes. An MD simulation of this compound could reveal information about the flexibility of the molecule, particularly the rotation around the methylene (B1212753) bridge, and provide insights into its solvation and aggregation behavior. However, no specific MD simulation studies for this compound were identified in the reviewed scientific literature.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, C-H···π Interactions, Hirshfeld Surface Analysis, Energy Frameworks)

The way molecules pack in a crystal is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for crystal engineering and predicting the material properties of a solid.

Hydrogen Bonding and C-H···π Interactions: Crystallographic studies of this compound have provided definitive evidence of its key intermolecular interactions. The most significant interaction is a classic N-H···N hydrogen bond where the amine hydrogen of one molecule interacts with the pyridine nitrogen of a neighboring molecule. This interaction links molecules into centrosymmetric dimers with a graph-set motif of R²₂(8). These dimers are further stabilized and connected into a three-dimensional supramolecular network by C-H···π stacking interactions between the aromatic rings of adjacent dimers.

Energy Frameworks: Energy framework analysis is a computational technique that builds upon Hirshfeld surface analysis to calculate the interaction energies between pairs of molecules in a crystal. This method quantifies the electrostatic, polarization, dispersion, and repulsion components of the interaction energy. The results are often visualized as cylinders connecting molecular centroids, where the size of the cylinder is proportional to the strength of the interaction energy. This provides an intuitive and quantitative picture of the crystal's energetic topology, highlighting the dominant forces responsible for its stability. Such an analysis would precisely quantify the energetic contributions of the hydrogen bonding and π-stacking that define the crystal structure of this compound.

Theoretical Elucidation of Reaction Pathways and Transition States

The study of reaction pathways and the ephemeral transition states is a cornerstone of computational chemistry, providing a roadmap of chemical transformations at the molecular level. For this compound, while specific, dedicated studies on its reaction pathways are not extensively documented in publicly available literature, the methodologies applied to analogous aminopyridine derivatives offer a clear blueprint for how such investigations would be conducted.

Density Functional Theory (DFT) stands as a primary tool for these explorations. mdpi.comresearchgate.net DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G*, can be used to map the potential energy surface of a reaction involving this compound. mdpi.comresearchgate.net This process involves identifying the lowest energy structures of reactants, products, and any intermediates, as well as locating the transition state structures that connect them.

For instance, in a hypothetical reaction, such as the N-alkylation of the pyridine ring or the amino group of this compound, computational chemists would model the approach of an alkylating agent. By systematically varying the geometric parameters, they can identify the transition state, which represents the highest energy point along the reaction coordinate. The energetic barrier, or activation energy, can then be calculated as the difference in energy between the reactants and the transition state. This information is crucial for predicting the feasibility and rate of a reaction.

Furthermore, computational studies can elucidate the mechanism of more complex reactions, such as cyclization or rearrangement, by identifying all relevant intermediates and transition states. nih.gov For example, a computational study on the cyclization reaction of a substituted pyridine derivative utilized DFT to show how protonation of the pyridine nitrogen atom significantly influences the charge distribution and acidity of methyl groups, thereby directing the reaction pathway. nih.gov A similar approach could be applied to understand the reactivity of the benzyl and aminopyridine moieties in this compound under various reaction conditions.

The crystallographic structure of N-benzylpyridin-2-amine, which reveals a dihedral angle of 67.2 (1)° between the benzyl and pyridyl rings, provides an essential starting point for such computational models. nih.gov This experimentally determined geometry can be used as an initial input for geometry optimization calculations, ensuring that the theoretical model is grounded in physical reality.

In Silico Approaches for Biological Activity Prediction and ADME Profiling

In the realm of drug discovery and development, predicting how a molecule will behave in a biological system is of paramount importance. In silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, are invaluable for the early-stage assessment of compounds like this compound. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are a powerful tool in this domain. nih.gov For aminopyridine derivatives, 2D and 3D QSAR studies have been employed to correlate molecular descriptors with biological activities, such as anticancer or enzyme inhibitory effects. nih.govrsc.org These models are built by calculating a wide range of descriptors for a series of compounds with known activities. These descriptors can include electronic properties (like partial charges and dipole moments), steric properties (such as molecular volume and surface area), and hydrophobic properties (like the logarithm of the partition coefficient, logP).

For this compound, a QSAR study would involve calculating these descriptors and using them to predict its potential biological activities based on models developed for structurally similar compounds. This could offer initial hypotheses about its potential as a therapeutic agent.

ADME profiling is another critical in silico assessment. Various computational tools and web servers are available to predict key ADME parameters. mdpi.comresearchgate.net For this compound, these predictions would provide insights into its drug-like properties.

A summary of typical in silico ADME predictions for a molecule like this compound is presented in the table below. It is important to note that these are generalized predictions based on the types of analyses performed on similar heterocyclic compounds, and specific experimental validation would be required.

| ADME Parameter | Predicted Property | Significance |

| Absorption | ||

| Intestinal Absorption | High | Predicts good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Indicates the potential for the compound to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely | Suggests the compound may be able to enter the central nervous system. |

| Plasma Protein Binding | High | Indicates a significant fraction of the compound may be bound to proteins in the blood, affecting its free concentration. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific CYP isozymes (e.g., CYP2D6, CYP3A4) | Predicts potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Suggests a possible route of active renal excretion. |

Molecular docking is another computational technique that can predict the binding of this compound to specific biological targets, such as enzymes or receptors. mdpi.com By simulating the interaction between the ligand (this compound) and the protein's active site, docking studies can predict the preferred binding mode and estimate the binding affinity. This information can guide the design of more potent and selective analogs.

Coordination Chemistry and Ligand Design with 6 Benzylpyridin 2 Amine

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating 6-Benzylpyridin-2-amine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including X-ray crystallography, NMR spectroscopy, and elemental analysis, to elucidate their structural and electronic properties. While the free ligand has been structurally characterized, detailed synthetic procedures and characterization data for a wide range of metal complexes are still emerging. nih.govnih.govnih.govnih.gov

The coordination of this compound to various metal ions has been a subject of interest due to the potential applications of the resulting complexes in catalysis and materials science.

Ni(II): Nickel(II) complexes with aminopyridine-based ligands have been synthesized and characterized, often exhibiting octahedral or square planar geometries depending on the ancillary ligands. chemrevlett.comchemijournal.comsemanticscholar.orgbcrec.idjchemlett.com The coordination with this compound is expected to follow similar patterns, though specific studies are limited.

Pd(II): Palladium(II) complexes with aminopyridine ligands are well-documented, particularly in the context of their catalytic activity. nih.govacs.orgacs.orgnih.govnih.govresearchgate.netrsc.org These complexes are crucial intermediates in cross-coupling and C-H functionalization reactions. The synthesis of new palladium(II) complexes with amine or azomethine groups has been reported, providing insights into their potential coordination with ligands like this compound. researchgate.net

Pt(IV): Platinum(IV) complexes are often investigated for their potential anticancer properties and are typically octahedral. The synthesis and characterization of platinum(IV) complexes with benzimidazole (B57391) ligands have been described, suggesting that this compound could form stable complexes with Pt(IV). gazi.edu.tr Novel platinum(II) complexes derived from N-benzyl-ethylenediamine have also been synthesized and characterized, providing a model for the coordination of benzylamine-containing ligands to platinum centers. nih.gov A mononuclear platinum(II) complex, [Pt(CH₃)Cl(C₂₅H₂₃N₂P)], features a derivative of N-benzylpyridin-2-amine acting as a bidentate ligand. iucr.org

Au(III): The coordination chemistry of gold(III) with N-donor ligands is an active area of research, though specific complexes with this compound are not extensively reported.

Ru: Ruthenium complexes with aminopyridine ligands are of significant interest for their catalytic applications. rsc.orgmdpi.comacs.orgnih.govnih.govresearchgate.netuark.edusemanticscholar.org Ruthenium(II)-arene complexes with functionalized pyridines have been synthesized and characterized, adopting a "three-leg piano-stool" geometry. nih.gov

Rh: Rhodium-catalyzed reactions often involve aminopyridine directing groups, highlighting the formation of rhodium-ligand complexes as key intermediates in catalytic cycles. snnu.edu.cnresearchgate.netnih.gov

The this compound ligand possesses two primary nitrogen donor sites: the pyridine (B92270) ring nitrogen and the secondary amine nitrogen. This arrangement allows for a versatile coordination behavior, with the most common being an N-donor bidentate chelation to a metal center, forming a stable six-membered ring. iucr.orgpurdue.edu

In the solid state, the free N-Benzylpyridin-2-amine ligand itself exhibits a structure where the benzene (B151609) and pyridine rings are not coplanar, with a dihedral angle of approximately 67.63°. nih.gov The molecules form centrosymmetric dimers through intermolecular N—H···N hydrogen bonds. nih.gov

A mononuclear platinum(II) complex containing a derivative of N-benzylpyridin-2-amine, specifically [N-Benzyl-N-(diphenylphosphanylmethyl)pyridin-2-amine], demonstrates the bidentate coordination of the ligand. In this complex, the pyridyl nitrogen atom and the phosphine (B1218219) phosphorus atom chelate the Pt(II) ion, resulting in a six-membered metallocycle. The Pt(II) center adopts a square-planar coordination geometry. iucr.org

| Metal Ion | Typical Coordination Geometry | Binding Mode |

| Ni(II) | Octahedral, Square Planar | Bidentate (N,N) |

| Pd(II) | Square Planar | Bidentate (N,N) |

| Pt(II)/Pt(IV) | Square Planar (Pt(II)), Octahedral (Pt(IV)) | Bidentate (N,N) |

| Ru(II) | Octahedral, "Piano-stool" | Bidentate (N,N) |

| Rh(III) | Octahedral | Bidentate (N,N) |

Application in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The design and synthesis of metal-organic frameworks (MOFs) and coordination polymers are of great interest due to their potential applications in gas storage, separation, and catalysis. The 2-benzylaminopyridine (B160635) ligand, with its two nitrogen donor atoms, provides valuable opportunities for the construction of diverse coordination networks. nih.goviucr.org

While the ligand itself has been studied in the context of MOF design, leading to the isolation of single crystals of the ligand under hydrothermal conditions with Ce(NO₃)₃, the formation of extended frameworks relies on the bridging nature of the ligand or the use of secondary linkers. nih.goviucr.org The ability of the aminopyridine moiety to form hydrogen bonds can also contribute to the formation of supramolecular architectures. mdpi.com The development of new MOFs and coordination polymers using functionalized amine linkers is an active area of research. mdpi.com

Catalytic Applications of this compound Metal Complexes

Metal complexes of N-aryl-2-aminopyridines, including this compound, have emerged as highly effective catalysts and directing groups in a variety of organic transformations. rsc.orgsemanticscholar.org

The pyridyl nitrogen of the this compound ligand can act as an effective directing group in transition metal-catalyzed reactions. This directing ability facilitates the regioselective functionalization of C-H bonds, particularly at the ortho-position of the benzyl (B1604629) group or the aryl ring in related N-aryl-2-aminopyridines. The chelation of the pyridyl nitrogen to the metal center brings the catalyst into close proximity to the target C-H bond, lowering the activation energy for its cleavage. rsc.orgmdpi.comacs.orgnih.govsnnu.edu.cnresearchgate.netnih.govnih.gov

Complexes of this compound and its derivatives have shown significant utility in several key catalytic transformations:

C-N Coupling: Palladium-catalyzed Buchwald-Hartwig amination has been successfully employed for the synthesis of N-arylpyrimidin-2-amine derivatives, demonstrating the utility of aminopyridine scaffolds in C-N bond formation reactions. nih.gov

C-H Functionalization: This is a prominent area where aminopyridine-based ligands excel. Ruthenium-catalyzed C-H bond arylations of heteroarenes have been achieved using removable pyrimidyl directing groups. acs.org Rhodium-catalyzed C-H functionalization reactions are also well-documented, with the directing group playing a crucial role in achieving high regioselectivity. snnu.edu.cnresearchgate.netnih.gov Palladium-catalyzed C(sp²)-H pyridocarbonylation of N-aryl-2-aminopyridines showcases the dual functionality of the pyridyl moiety, acting as both a directing group and an intramolecular nucleophile. nih.govacs.org

| Catalytic Reaction | Metal Catalyst | Role of Ligand | Product Type |

| C-N Coupling | Palladium | Reactant/Product | N-Aryl Amines |

| C-H Arylation | Ruthenium, Rhodium, Palladium | Directing Group | Biaryls, Arylated Heterocycles |

| C-H Carbonylation | Palladium | Directing Group, Nucleophile | Quinazolinones |

| C-H Acylation | Ruthenium | Directing Group | Acylated Anilines |

Biological Activities and Medicinal Chemistry Research of 6 Benzylpyridin 2 Amine and Its Analogs

Antimicrobial Properties

The quest for novel antimicrobial agents is a critical area of research, and pyridine-containing compounds have shown promise. Analogs of 6-benzylpyridin-2-amine have been investigated for their efficacy against a variety of microbial pathogens.

Antibacterial Efficacy

The antibacterial potential of aminopyridine derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can be effective against clinically relevant pathogens.

Research into a series of novel acetamide (B32628) derivatives of aminopyridine, pyrrolidine, piperidine, and morpholine (B109124) revealed antibacterial activity against Streptococcus pyogenes (a Gram-positive bacterium) and Escherichia coli and Proteus mirabilis (Gram-negative bacteria). Certain aminopyridine acetamide derivatives exhibited notable inhibition zones and Minimum Inhibitory Concentration (MIC) values. For instance, some compounds showed activity at MICs greater than 6.25 μg/mL.

In another study, newly synthesized 2-amino-3-cyanopyridine (B104079) derivatives were assessed for their antimicrobial properties. One particular compound demonstrated significant activity against Gram-positive bacteria, especially Staphylococcus aureus and Bacillus subtilis, with MIC values of 0.039 µg/mL. Other Gram-positive bacteria such as Bacillus cereus, Enterococcus faecalis, and Micrococcus luteus were also sensitive, with MIC values of 78 µg/mL. However, the activity against Gram-negative bacteria and yeasts was not significant in this particular study.

Furthermore, the development of benzyl (B1604629) guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives has shown promising results against methicillin-resistant Staphylococcus aureus (MRSA). Certain derivatives displayed potent inhibitory activity, with one 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showing a MIC of 0.5 µg/mL against S. aureus and also demonstrating promising results against two strains of MRSA.

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) |

|---|---|---|

| 2-Amino-3-cyanopyridine derivative (2c) | Staphylococcus aureus | 0.039 |

| 2-Amino-3-cyanopyridine derivative (2c) | Bacillus subtilis | 0.039 |

| 2-Amino-3-cyanopyridine derivative (2c) | Bacillus cereus | 78 |

| 2-Amino-3-cyanopyridine derivative (2c) | Enterococcus faecalis | 78 |

| 2-Amino-3-cyanopyridine derivative (2c) | Micrococcus luteus | 78 |

| Benzyl guanidine derivative (9m) | Staphylococcus aureus | 0.5 |

| Benzyl guanidine derivative (9m) | Escherichia coli | 1 |

| Benzyl guanidine derivative (9v) | MRSA | Promising |

Antifungal Efficacy

Analogs of this compound have also been explored for their potential to combat fungal infections. Research in this area has identified several derivatives with significant antifungal activity against a range of pathogenic fungi.

A study on 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs, which share a pyridine (B92270) core, identified compounds with broad-spectrum antifungal activity. A series of 6-(2-benzofuran)amiloride and HMA analogs demonstrated up to a 16-fold increase in activity against Cryptococcus neoformans. These compounds also showed efficacy against other pathogenic fungi, including multidrug-resistant clinical isolates.

Furthermore, investigations into 2-aminobenzoxazole (B146116) derivatives have revealed their potent antifungal effects against various phytopathogenic fungi. Several of these compounds exhibited excellent and broad-spectrum antifungal activities, with some showing EC50 values in the range of 1.48–16.6 µg/mL, which was superior to the control fungicide, hymexazol. In vivo studies confirmed the preventative effects of some of these compounds against Botrytis cinerea.

Other studies on various heterocyclic compounds containing pyridine and benzimidazole (B57391) moieties have also reported promising antifungal activities against fungal strains such as Candida albicans and Aspergillus flavus.

Antiviral Potential

The search for novel antiviral agents has led to the investigation of 6-benzylpyridine analogs, particularly for their potential against the Human Immunodeficiency Virus (HIV).

Significant research has been conducted on 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT), which have been identified as potent and selective anti-HIV-1 agents. These compounds have been shown to inhibit HIV-1 replication in the submicromolar to nanomolar concentration range. One of the most promising compounds from this series, 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, was selected for further clinical evaluation.

Anthelmintic Activity

Derivatives of this compound have demonstrated significant potential as anthelmintic agents. A series of N-benzylidenepyridin-2-amines, which are structurally related to the core compound, have been synthesized and screened for their activity against parasitic worms.

In these studies, several N-benzylidenepyridin-2-amine derivatives exhibited potent anthelmintic activity, in some cases surpassing that of the standard drugs albendazole (B1665689) and piperazine (B1678402) citrate. The paralysis and death times for the worms were recorded, with some compounds showing paralysis times as low as 0.27 minutes and death times of 0.42 minutes at a 1% concentration. The substitutions on the benzylidene ring were found to influence the activity, with hydroxy, bromo, nitro, and methoxy (B1213986) groups at various positions leading to enhanced efficacy.

Anticancer and Antitumor Potential

The development of novel anticancer agents is a cornerstone of cancer research, and various heterocyclic compounds, including derivatives of this compound, have been explored for their cytotoxic effects against cancer cells.

Studies on bispidine derivatives, which are bicyclic diamines, have shown that some of these compounds can induce cancer cell death. Certain derivatives demonstrated selective cytotoxicity towards human liver carcinoma (HepG2) cells over normal fibroblasts. The half-maximal inhibitory concentration (IC50) values for some of these compounds against HepG2 cells were in the low micromolar range.

Furthermore, research on sulfonyl-α-L-amino acid derivatives has identified compounds with potent cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and pancreatic cancer (PaCa2). Some of these derivatives exhibited IC50 values in the range of 51.9 to 59.7 µg/ml against these cell lines. Synthetic podophyllotoxin (B1678966) derivatives have also been shown to be highly cytotoxic against a range of human tumor cell lines, with a magnitude of activity often higher than the established anticancer drug etoposide. These analogs were also found to be effective against drug-resistant cell lines.

| Compound Type | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Bispidine derivative (4e) | HepG2 (Liver Carcinoma) | 3.5 µM |

| Bispidine derivative (7c) | HepG2 (Liver Carcinoma) | 6.6 µM |

| Sulfonyl-α-L-amino acid derivative (5) | HEPG2 (Hepatocellular Carcinoma) | 51.9 µg/ml |

| Sulfonyl-α-L-amino acid derivative (14) | MCF7 (Breast Adenocarcinoma) | 54.2 µg/ml |

| Sulfonyl-α-L-amino acid derivative (18) | PaCa2 (Pancreatic Cancer) | 59.7 µg/ml |

| Tetrahydrobenzo[b]thiophene derivative (14) | MCF-7 (Breast Cancer) | 3.53 µM |

Investigation of Mechanisms of Action in Cancer Cells (e.g., tubulin polymerization inhibition)

A significant mechanism through which some anticancer agents exert their effects is by interfering with the dynamics of microtubules, which are crucial for cell division. This is often achieved through the inhibition of tubulin polymerization.

Microtubules are composed of α- and β-tubulin subunits, and their proper function is essential for the formation of the mitotic spindle during cell division. Compounds that disrupt microtubule dynamics can lead to cell cycle arrest, typically in the G2/M phase, and subsequently induce apoptosis (programmed cell death).